3-Pyrrolidinyl benzoate hydrochloride is classified as an organic compound, specifically an ester derived from benzoic acid and pyrrolidine. Its molecular formula is , and it is identified by the CAS number 99855-14-8. The compound is synthesized through the esterification of benzoic acid with pyrrolidine, typically in the presence of dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the reaction .
The synthesis of 3-Pyrrolidinyl benzoate hydrochloride generally follows these steps:
3-Pyrrolidinyl benzoate hydrochloride features a pyrrolidine ring linked to a benzoate moiety. The molecular structure can be represented as follows:
3-Pyrrolidinyl benzoate hydrochloride can undergo several chemical reactions:
The mechanism of action for 3-Pyrrolidinyl benzoate hydrochloride involves its interaction with specific biological targets, which may include enzymes and receptors. The pyrrolidine ring's nitrogen atom can form hydrogen bonds or coordinate with metal ions in enzyme active sites, potentially inhibiting or activating enzymatic functions.
3-Pyrrolidinyl benzoate hydrochloride exhibits several notable physical and chemical properties:
3-Pyrrolidinyl benzoate hydrochloride has diverse applications across various fields:
The compound's unique structural properties make it a candidate for further exploration in medicinal chemistry, particularly in designing new therapeutic agents targeting specific diseases .
The pyrrolidine ring system represents a privileged scaffold in modern medicinal chemistry, exemplified by its presence in 37 FDA-approved drugs [1]. This five-membered saturated nitrogen heterocycle offers distinct advantages in drug design due to its balanced physicochemical properties. As shown in Table 1, pyrrolidine exhibits a polar surface area (PSA) of 16.464 Ų and a moderate logP value of 0.459, striking an optimal balance between aqueous solubility (predicted logS = 0.854) and membrane permeability [1]. These properties enable efficient exploration of pharmacophore space while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
The scaffold's versatility is demonstrated in diverse therapeutic agents targeting anticancer, antibacterial, central nervous system (CNS), antidiabetic, and anti-inflammatory applications [1]. Its structural mimicry of bioactive natural products—including nicotine, scalusamides, and aegyptolidine A—further enhances biological relevance [1]. The incorporation of pyrrolidine in 3-pyrrolidinyl benzoate hydrochloride leverages these advantages by combining the scaffold's favorable properties with the benzoate moiety's structural diversity.
Table 1: Key Physicochemical Parameters of Pyrrolidine vs. Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0.000 | 16.464 | 13.964 |
H-Bond Donors | 0.000 | 1.000 | 1.000 |
H-Bond Acceptors | 0.000 | 1.500 | 0.500 |
The three-dimensional character of pyrrolidine enables superior coverage of pharmacophore space compared to flat aromatic systems. This advantage stems from two key stereochemical features: (1) the presence of up to four chiral centers permitting 16 potential stereoisomers, and (2) pseudorotation—a conformational phenomenon unique to saturated five-membered rings [1]. Pseudorotation allows the pyrrolidine ring to adopt multiple energetically accessible conformations (envelope and twisted forms) with low energy barriers (3–5 kcal/mol) [1] [5]. This dynamic flexibility enables the scaffold to sample diverse spatial orientations, enhancing its ability to bind enantioselective protein targets.
In 3-pyrrolidinyl benzoate hydrochloride, the pyrrolidine nitrogen and C3 oxygen substituent (where the benzoate is attached) occupy distinct spatial positions relative to the ring plane. This spatial arrangement creates a three-dimensional pharmacophore geometry inaccessible to planar scaffolds like pyrrole. As demonstrated in fragment-based drug discovery (FBDD) campaigns, pyrrolidine-based fragments exhibit exceptional 3D character as quantified by principal moment of inertia (ΣNPR1 + NPR2 ≥ 1.07) and plane of best fit scores (PBF ≥ 0.6) [5]. These parameters confirm pyrrolidine's ability to explore functional vector space critical for target engagement.
Table 2: Stereochemical Parameters of Pyrrolidine-Based Fragments
Parameter | Range | Significance |
---|---|---|
Chiral Centers | 1–4 | Enables precise stereochemical optimization for target selectivity |
Stereoisomers | Up to 16 | Expands structure-activity relationship (SAR) exploration |
Pseudorotation Energy Barrier | 3–5 kcal/mol | Facilitates conformational adaptability during binding |
ΣNPR1 + NPR2 | ≥1.07 | Quantifies 3D character (vs. 2D planar systems) |
PBF Score | ≥0.6 | Measures deviation from planarity |
Among saturated nitrogen heterocycles, pyrrolidine offers a unique combination of ring strain, polarity, and spatial properties that distinguish it from aziridine, azetidine, and piperidine scaffolds. Unlike smaller heterocycles (aziridine and azetidine), pyrrolidine exhibits minimal ring strain (∼1–2 kcal/mol higher than piperidine) while maintaining conformational flexibility [1]. This balance enables synthetic accessibility and stability not found in highly strained three- and four-membered counterparts.
Compared to six-membered piperidine, pyrrolidine demonstrates significantly reduced basicity (pKBHX = 2.59 vs. piperidine's ∼11) due to decreased orbital overlap between the nitrogen lone pair and adjacent carbon atoms [1]. This lower basicity reduces cationic character at physiological pH, potentially enhancing membrane permeability. Pyrrolidine also provides 20–30% greater polar surface area coverage per molecular weight unit than piperidine, contributing to improved solubility profiles in drug-like molecules [1] [5].
The scaffold's non-planarity generates a solvent-accessible surface area (SASA) of 258.835 Ų with substantial hydrophilic components (FISA = 33.317 Ų) [1]. This 3D distribution of polar and hydrophobic regions creates vectorial diversity critical for simultaneous interaction with multiple binding pockets—an advantage leveraged in 3-pyrrolidinyl benzoate hydrochloride's molecular architecture.
Table 3: Comparative Analysis of Saturated Nitrogen Heterocycles
Parameter | Aziridine | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|---|
Ring Size | 3-membered | 4-membered | 5-membered | 6-membered |
Ring Strain | High | Moderate | Low | Very Low |
pKa (conjugate acid) | ∼8.0 | ∼11.3 | ∼11.3 | ∼11.2 |
Dipole Moment (D) | 1.88 | 1.84 | 1.41 | 1.17 |
PSA (Ų) | 12.03 | 15.14 | 16.46 | 16.87 |
SASA (Ų) | 178.9 | 215.7 | 258.8 | 298.3 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2